molecular formula C13H15FN2O B8012165 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine

4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine

Cat. No.: B8012165
M. Wt: 234.27 g/mol
InChI Key: AFZLZLNNAKRQDA-UHFFFAOYSA-N
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Description

4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine is a chemical compound that features a morpholine ring attached to a 6-fluoroindole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine typically involves the reaction of 6-fluoroindole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indole, followed by the addition of morpholine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine
  • 2-(5-Fluoro-1H-indol-1-yl)propanoic acid
  • 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine

Uniqueness

4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine is unique due to the specific position of the fluorine atom on the indole ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

4-[(6-fluoro-1H-indol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-11-1-2-12-10(8-15-13(12)7-11)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZLZLNNAKRQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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